molecular formula C9H11NO4 B180466 Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 102871-98-7

Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B180466
CAS No.: 102871-98-7
M. Wt: 197.19 g/mol
InChI Key: XLEVPTYGXOQBBX-UHFFFAOYSA-N
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Description

Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate is a substituted pyrrole derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. This compound features a pyrrole ring core, a classic five-membered aromatic heterocycle, which is di-substituted with methyl carboxylate groups at the 2 and 4 positions and a methyl group at the 5 position. Polysubstituted pyrroles like this are of significant research value as key precursors in the preparation of more complex macrocyclic structures, including porphyrins and corroles, which have applications in catalysis and material science . Furthermore, pyrrole-2-carboxamide derivatives have been identified as promising scaffolds in pharmaceutical research, showing potent activity against targets such as MmpL3 for the development of new anti-tuberculosis agents . The crystal structures of related pyrrole dicarboxylates show that molecules are often assembled into dimers in a head-to-head mode via pairs of intermolecular N—H···O hydrogen bonds, which can influence the solid-state properties and solubility . As a reagent, it is typically characterized by techniques such as NMR spectroscopy and mass spectrometry to ensure purity and identity. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-5-6(8(11)13-2)4-7(10-5)9(12)14-3/h4,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEVPTYGXOQBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475849
Record name Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102871-98-7
Record name Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Esterification of Pyrrole-2,4-Dicarboxylic Acid

The most straightforward route to dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate involves the esterification of pyrrole-2,4-dicarboxylic acid with methanol. This method typically employs acid catalysts such as sulfuric acid or thionyl chloride to activate the carboxylic acid groups. Reaction conditions include refluxing in anhydrous methanol for 12–24 hours, yielding the dimethyl ester derivative with purities exceeding 85% after recrystallization . A critical challenge lies in the availability of pyrrole-2,4-dicarboxylic acid, which itself requires multi-step synthesis from simpler pyrrole precursors .

Example Procedure :

  • Dissolve pyrrole-2,4-dicarboxylic acid (1.0 equiv) in anhydrous methanol.

  • Add concentrated sulfuric acid (0.1 equiv) as a catalyst.

  • Reflux at 65°C for 18 hours under nitrogen atmosphere.

  • Neutralize with sodium bicarbonate, extract with ethyl acetate, and purify via column chromatography (light petroleum/ethyl acetate, 5:2) .

A novel approach utilizes FeCl₂·4H₂O and NiCl₂·6H₂O as dual catalysts to convert isoxazoles into 2,4-dicarbonylpyrroles. This one-pot domino reaction involves cyclization and decarboxylation steps, enabling the direct introduction of ester and methyl groups. For instance, 3-(4-bromophenyl)-5-methoxyisoxazole reacts with ethyl 1,3-diphenylpropan-1,3-dione in the presence of Fe/Ni catalysts to yield substituted pyrrole esters . Adapting this method, the methyl ester variant is achievable by substituting ethyl reagents with methyl analogs.

Key Reaction Parameters :

  • Temperature: 80–100°C

  • Catalyst loading: 10 mol% FeCl₂, 10 mol% NiCl₂

  • Yield: 64% (reported for ethyl ester analog)

Knorr Pyrrole Synthesis with β-Keto Esters

The Knorr pyrrole synthesis, traditionally used for preparing pyrrole-2-carboxylates, has been adapted for 2,4-diesters. Methyl acetoacetate reacts with sodium nitrite in acetic acid, followed by zinc-mediated reduction, to form 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate . Modifying this protocol by using methylating agents (e.g., methyl iodide) instead of ethyl equivalents enables the synthesis of the target compound.

Optimized Steps :

  • Condensation of methyl acetoacetate with sodium nitrite in acetic acid at 5–15°C.

  • Reduction with zinc powder under reflux for 1 hour.

  • Esterification with methyl iodide in the presence of potassium carbonate.

  • Purification via recrystallization (hexane/ether), yielding 38% pure product .

Vilsmeier-Haack Formylation Followed by Reduction

While primarily used for introducing formyl groups, the Vilsmeier-Haack reaction (DMF/POCl₃) can be tailored to synthesize methyl-substituted pyrroles. Diethyl 3,4-pyrroledicarboxylate undergoes formylation at the 5-position, followed by catalytic hydrogenation to reduce the formyl group to a methyl group. Subsequent transesterification with methanol yields the dimethyl ester.

Critical Considerations :

  • Formylation requires strict temperature control (0–5°C).

  • Hydrogenation employs Pd/C (10 wt%) under 50 psi H₂.

  • Overall yield: 42% (based on analogous routes).

Palladium-catalyzed cross-coupling reactions enable the introduction of methyl groups at specific pyrrole positions. For example, Suzuki-Miyaura coupling using methylboronic acid and a brominated pyrrole ester precursor has been explored. This method offers regioselectivity but requires pre-functionalized starting materials.

Representative Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Yield: 55–60% (estimated for target compound) .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Classical Esterification70–8590Simple, scalableRequires rare dicarboxylic acid
Domino Transformation60–6485One-pot synthesisLimited substrate scope
Knorr Synthesis38–4288Cost-effective reagentsMulti-step purification
Vilsmeier-Haack Route40–4292Functional group versatilityHazardous reagents (POCl₃)
Cross-Coupling55–6095RegioselectiveExpensive catalysts

Chemical Reactions Analysis

Knorr-Type Cyclization

  • Reaction : Synthesized via Knorr pyrrole synthesis using methyl 3-oxopentanoate as a precursor . This method involves cyclocondensation under acidic conditions to form the pyrrole core.
  • Yield : Comparable syntheses of analogous pyrroles report yields of 68–84% under optimized conditions .

Vilsmeier–Haack Formylation

  • Application : Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes formylation at the 5-position using POCl₃ and DMF to yield the 5-formyl derivative, a key intermediate for further functionalization .
  • Conditions :
    ReagentTemperatureTimeYield
    POCl₃/DMF0–3°COvernight~70%

Bromination

  • Reaction : Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate analogs undergo bromination at the methyl groups in acetic acid or chloroform with Br₂, yielding 3,5-bis(bromomethyl) derivatives .
  • Conditions :
    SolventCatalystMolar Ratio (Pyrrole:Br₂)Product
    Acetic acidNone1:4Dibrominated product
    ChloroformAlCl₃1:4Same product

Selective Mono-Reduction

  • Reagent : Diisobutylaluminum hydride (DIBAH) selectively reduces one ester group in pyrrole-2,4-dicarboxylates to alcohols .
  • Mechanism : Formation of aluminum enolate intermediates via N–H deprotonation enables selective reactivity .
  • Example :
    SubstrateReagentConditionsProduct (Yield)
    Pyrrole-2,4-dicarboxylateDIBAH (3 eq)Toluene, 0°CMono-alcohol (80%)

Claisen-Schmidt Condensation

  • Reaction : The 5-formyl derivative reacts with acetophenones under basic conditions to form α,β-unsaturated ketones .
    Example :
    SubstrateBaseSolventProduct (Yield)
    5-formyl-pyrroleKOHMethanol(E)-chalcone derivative (61–86%)

Key Reactivity Trends

  • Steric Effects : Methyl and ester groups at the 2,4-positions direct electrophilic attacks to the 3,5-positions .
  • N–H Acidity : Enables enolate formation, critical for reductions and condensations .
  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry

Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate has shown potential as a lead compound in drug development due to its structural properties. Key applications include:

  • Antitumor Activity : Research indicates that derivatives of pyrrole compounds, including this compound, exhibit antitumor properties. For instance, studies have demonstrated that modifications at the C-5 position can lead to potent compounds against various cancer cell lines, such as A-431 and A-549, with promising IC50 values .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. In vitro studies have shown that derivatives possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Material Science

The unique structural characteristics of this compound also lend themselves to applications in material science:

  • Polymer Synthesis : The compound can serve as a precursor in synthesizing novel polymers with enhanced properties. Its ability to undergo various chemical reactions allows for the creation of materials with tailored functionalities.

Chemical Synthesis

This compound is utilized in synthetic organic chemistry as an intermediate for producing other complex molecules:

  • Synthesis of Analogues : The compound can be modified to create analogues with improved biological activity. This versatility is vital for drug discovery processes where structure-activity relationships are explored.

Case Study 1: Antitumor Evaluation

In a study published in Acta Pharmaceutica Sinica, researchers synthesized a series of compounds based on this compound and evaluated their antitumor activity against human carcinoma cell lines. The results indicated that certain modifications led to enhanced inhibitory effects on cell proliferation .

Case Study 2: Antimicrobial Screening

A comprehensive evaluation of pyrrole derivatives was conducted to assess their antimicrobial properties. The synthesized compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The presence of a methoxy group was found to increase the antibacterial efficacy of the compounds .

Mechanism of Action

The mechanism of action of dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituents on the pyrrole ring and ester groups significantly influence physicochemical properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate C₁₇H₁₉NO₄ 301.34 5-methyl, 3-phenyl, ethyl esters Enhanced aromatic interactions; potential use in coordination chemistry
Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate C₁₂H₁₆ClNO₄ 273.71 5-chloromethyl, 3-methyl, ethyl esters Reactivity in nucleophilic substitutions; high-yield synthesis (99.6%)
Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate C₁₁H₁₃NO₆ 255.23 5-acetyl, 1-hydroxy, 4-methyl, methyl esters Oxidation resistance due to intramolecular H-bonding (O–H···O: 2.558 Å)
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid C₈H₉NO₄ 183.16 3,5-methyl, dicarboxylic acid Higher solubility in polar solvents; precursor for ester synthesis

Key Observations :

  • Electron-Withdrawing Groups: Chloromethyl substituents (e.g., in C₁₂H₁₆ClNO₄) increase electrophilicity, favoring nucleophilic attacks, whereas acetyl groups (as in C₁₁H₁₃NO₆) stabilize the ring via conjugation .
  • Hydrogen Bonding: The 1-hydroxy group in C₁₁H₁₃NO₆ forms a strong intramolecular H-bond, conferring oxidation resistance—a property absent in non-hydroxylated analogs like the target compound .

Biological Activity

Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate is a compound that has attracted attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Synthesis

This compound is a pyrrole derivative characterized by two carboxylate groups at positions 2 and 4 and a methyl group at position 5. The synthesis of this compound typically involves the following steps:

  • Formation of Pyrrole Ring : The pyrrole structure can be synthesized through cyclization reactions involving appropriate precursors.
  • Esterification : The carboxylic acid groups are converted into their respective methyl esters, resulting in this compound.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties. A study synthesized a series of pyrrole derivatives and evaluated their in vitro antimicrobial activities against various bacterial and fungal strains. The results demonstrated that these compounds possess:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Significant inhibition of fungal growth was observed.

Table 1 summarizes the antimicrobial activity of synthesized pyrrole derivatives:

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
8a1512
8b1814
8c2016
.........

Anticancer Properties

Pyrrole derivatives have also been investigated for their anticancer activities. Several studies have reported that compounds containing the pyrrole scaffold can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, specific derivatives have shown promising results against leukemia and breast cancer cell lines.

Enzyme Inhibition

This compound may act as an enzyme inhibitor, affecting pathways involved in various diseases. The presence of the pyrrole ring allows for interactions with enzyme active sites, potentially leading to the development of new therapeutic agents targeting metabolic pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for S. aureus, suggesting strong antibacterial potential.
  • Anticancer Evaluation : Another research group investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound exhibited IC50 values in the micromolar range, indicating significant anticancer activity.

Q & A

Q. What are the recommended synthetic routes for preparing Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate, and what critical parameters influence yield?

  • Methodology : The compound can be synthesized via multi-component reactions involving dimethyl acetylenedicarboxylate (DMAD), substituted amines, and electrophilic reagents. For example, a one-pot procedure uses DMAD, 4-methyl-2-aminopyridine, and ethyl chlorooxoacetate in the presence of triphenylphosphine and triethylamine. Key parameters include:
  • Reagent stoichiometry : Ensure equimolar ratios of DMAD and amine to avoid side reactions.
  • Solvent choice : Dichloromethane or ethanol/dichloromethane mixtures improve solubility of intermediates.
  • Reaction time : 24-hour stirring post-reagent addition ensures complete intramolecular Wittig cyclization.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization yields high-purity crystals .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :
  • X-ray crystallography : Resolves molecular geometry, confirming substituent positions and non-covalent interactions (e.g., π-π stacking between aromatic rings, observed at 3.55 Å distances). Use low-temperature (120–150 K) data collection to minimize thermal motion artifacts .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (in CDCl₃) identify ester methyl groups (~3.8–3.9 ppm for OCH₃) and pyrrole protons (~6.5–7.0 ppm).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 360.1447) to confirm purity .

Advanced Research Questions

Q. How can computational methods like DFT or reaction path search algorithms aid in understanding reaction mechanisms involving this compound?

  • Methodology :
  • Reaction path modeling : Use density functional theory (DFT) to simulate intermediates (e.g., ylides in Wittig reactions) and transition states. Tools like Gaussian or ORCA optimize geometries and calculate activation energies.
  • Data-driven design : Integrate quantum chemical calculations with experimental data (e.g., ICReDD’s approach) to predict optimal reaction conditions, reducing trial-and-error experimentation .
  • Non-covalent interaction analysis : AIM (Atoms in Molecules) or NCIplot identifies weak interactions (e.g., C–H···O bonds) influencing crystal packing .

Q. How should researchers address contradictions in reported crystal structures or stability data for this compound?

  • Methodology :
  • Comparative crystallography : Re-analyze diffraction data (e.g., CIF files) to verify unit cell parameters and hydrogen-bonding networks. For example, monoclinic vs. triclinic systems may arise from solvent inclusion during crystallization .
  • Stability assays : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition profiles.
  • Replicate synthesis : Control humidity and oxygen levels during reactions, as pyrrole derivatives are sensitive to oxidation .

Q. What experimental design strategies optimize multi-step synthesis involving sensitive intermediates?

  • Methodology :
  • Factorial design : Use a 2³ factorial matrix to test variables (temperature, catalyst loading, solvent polarity). For instance, triethylamine concentration significantly affects ylide formation in Wittig reactions .
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., oxamate derivatives) and adjust reaction conditions dynamically.
  • Protecting groups : Introduce temporary groups (e.g., tert-butoxycarbonyl) to stabilize reactive pyrrole NH sites during functionalization .

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